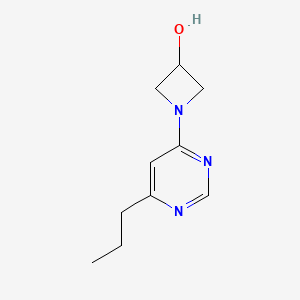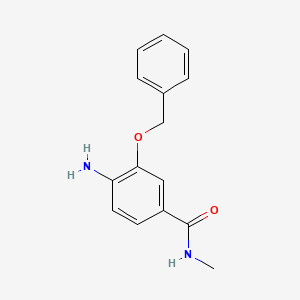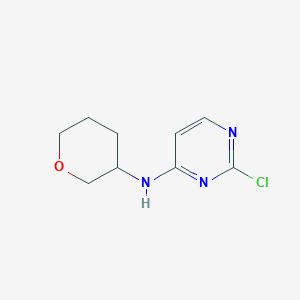
2-cloro-N-(oxan-3-il)pirimidin-4-amina
Descripción general
Descripción
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3O . It is a pyrimidine analogue with potential antineoplastic activity.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a chloro group attached to the second position of the pyrimidine ring and an oxan-3-yl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a powder at room temperature . Its molecular weight is 255.75 . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Agentes Antituberculosos
Los derivados de pirimidina, incluyendo 2-cloro-N-(oxan-3-il)pirimidin-4-amina, se han explorado por su potencial como agentes antituberculosos. Estos compuestos se han sintetizado y probado por su actividad contra Mycobacterium tuberculosis. Las relaciones estructura-actividad de estos derivados proporcionan información sobre las contribuciones de diferentes sustituciones en la posición C-4 del anillo de 7-deazapurina. Algunos de estos compuestos han mostrado valores prometedores de concentración inhibitoria mínima (MIC), lo que indica su potencial en el desarrollo de nuevos compuestos anti-TB .
Inhibidores de Quinasas en la Terapia del Cáncer
Este compuesto también forma parte de la síntesis de nuevos derivados que actúan como inhibidores de quinasas multidiana. Estos inhibidores son cruciales en la terapia del cáncer, ya que pueden interferir con las vías de señalización que promueven la proliferación y supervivencia de las células cancerosas. Específicamente, los derivados halogenados de pirimidina han mostrado efectos citotóxicos contra varias líneas celulares de cáncer y tienen el potencial de inducir la apoptosis. La introducción del grupo cloro en This compound podría mejorar la potencia y selectividad de estos inhibidores de quinasas .
Descubrimiento de Fármacos
En el descubrimiento de fármacos, las propiedades únicas de This compound lo convierten en un material valioso para la síntesis de nuevos compuestos. Su versatilidad permite diversas aplicaciones en la creación de nuevos fármacos, especialmente cuando se dirigen a enfermedades que requieren intervención a nivel molecular. La capacidad del compuesto para ser modificado e incorporado en estructuras más grandes y complejas lo convierte en un actor importante en el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the normal function of the enzyme, leading to disruption in the biosynthesis of fatty acids
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of cell membrane formation and function in microorganisms, leading to their death.
Result of Action
The result of the action of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the inhibition of growth in certain microorganisms. It has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, transferases, hydrolases, lyases, and isomerases . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and thereby affecting metabolic processes.
Cellular Effects
The effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner . This indicates its potential as a therapeutic agent in cancer treatment by targeting specific cellular processes.
Molecular Mechanism
At the molecular level, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . This interaction influences lipid biosynthesis and energy production in cells.
Transport and Distribution
The transport and distribution of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWBGPILUISCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



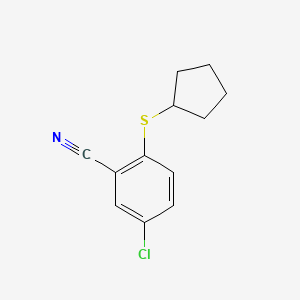
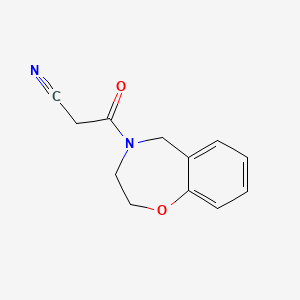
![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)
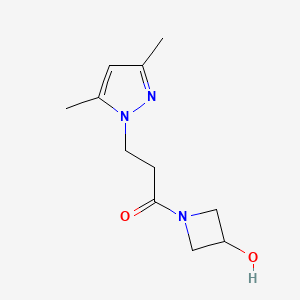
![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)

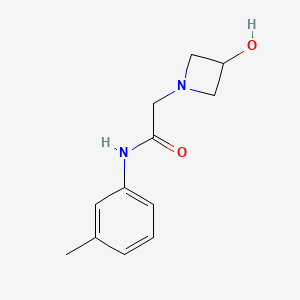
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
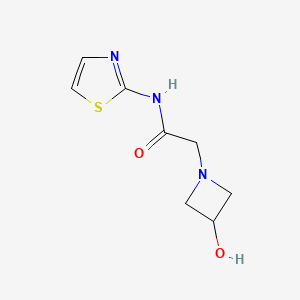
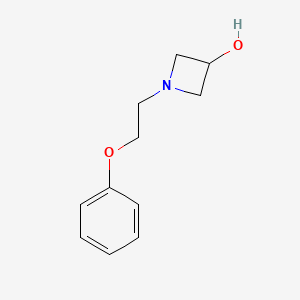
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
